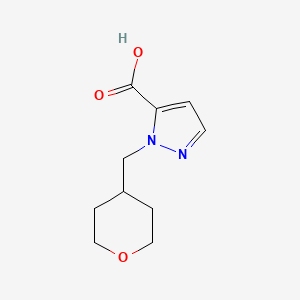

1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid

Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a tetrahydro-2H-pyran-4-ylmethyl group and a carboxylic acid moiety at the 5-position.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c13-10(14)9-1-4-11-12(9)7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |

InChI Key |

KEIAIMZFDCOSDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CN2C(=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid typically involves the following steps:

Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of Oxan Group: The oxan group can be introduced by reacting the pyrazole core with an appropriate epoxide, such as oxirane, in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan group or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new chemical reactions.

Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., 2-fluorophenyl) increase lipophilicity, while heterocycles like THP or sulfolane enhance solubility and hydrogen-bonding capacity.

Physicochemical Properties

Data from analogous pyrazole-carboxylic acids reveal trends in melting points, solubility, and stability:

Key Observations :

- Carboxylic Acid Impact : The 5-carboxylic acid group increases polarity, improving water solubility compared to ester derivatives (e.g., ethyl pyrazole carboxylates) .

- THP Group Influence : The THP substituent may lower melting points relative to fully aromatic analogs due to reduced crystallinity .

Biological Activity

1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15N3O3

- Molecular Weight : 213.25 g/mol

- CAS Number : 1220635-60-8

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways and signaling cascades. Specific studies have demonstrated its role as an inhibitor of certain kinases, which are crucial in cancer progression and treatment.

Antitumor Activity

1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid has shown promising results in preclinical studies as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 8.4 |

| A549 (Lung) | 6.7 |

These findings suggest that the compound may induce apoptosis through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reported that it exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry explored the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of various compounds against resistant bacterial strains, 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid demonstrated efficacy in reducing bacterial load in infected tissues.

Structure-Activity Relationship (SAR)

The structure of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxylic acid is crucial for its biological activity. Modifications to the pyrazole ring or the tetrahydropyran moiety can significantly alter its potency and selectivity towards different biological targets. SAR studies indicate that substituents at specific positions can enhance or diminish activity, providing a pathway for the design of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.